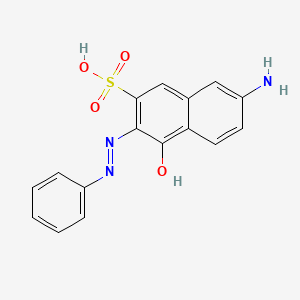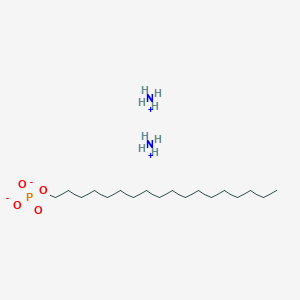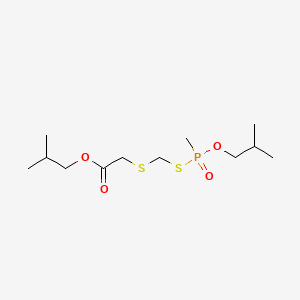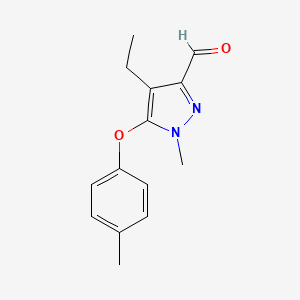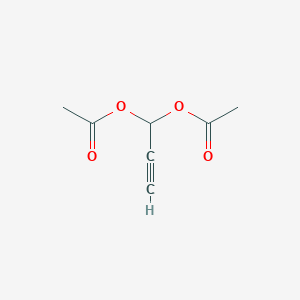
3',5'-Dicarboxy-1,2',6'-trimethyl-4,4'-bipyridinium iodide diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIETHYL2,6-DIMETHYL-4-(1-METHYLPYRIDIN-1-IUM-4-YL)PYRIDINE-3,5-DICARBOXYLATEIODIDE is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and analgesic properties . The compound’s structure includes a pyridine ring substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL2,6-DIMETHYL-4-(1-METHYLPYRIDIN-1-IUM-4-YL)PYRIDINE-3,5-DICARBOXYLATEIODIDE typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
DIETHYL2,6-DIMETHYL-4-(1-METHYLPYRIDIN-1-IUM-4-YL)PYRIDINE-3,5-DICARBOXYLATEIODIDE undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: Functional groups on the pyridine ring can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce different dihydropyridine derivatives .
Scientific Research Applications
DIETHYL2,6-DIMETHYL-4-(1-METHYLPYRIDIN-1-IUM-4-YL)PYRIDINE-3,5-DICARBOXYLATEIODIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of DIETHYL2,6-DIMETHYL-4-(1-METHYLPYRIDIN-1-IUM-4-YL)PYRIDINE-3,5-DICARBOXYLATEIODIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
- DIETHYL 2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE
- DIETHYL 2,6-DIMETHYL-1,4-DIHYDROPYRIDINEDICARBOXYLATE
- DIETHYL 1,4-DIHYDRO-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE
Uniqueness
DIETHYL2,6-DIMETHYL-4-(1-METHYLPYRIDIN-1-IUM-4-YL)PYRIDINE-3,5-DICARBOXYLATEIODIDE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
77985-05-8 |
|---|---|
Molecular Formula |
C19H23IN2O4 |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-(1-methylpyridin-1-ium-4-yl)pyridine-3,5-dicarboxylate;iodide |
InChI |
InChI=1S/C19H23N2O4.HI/c1-6-24-18(22)15-12(3)20-13(4)16(19(23)25-7-2)17(15)14-8-10-21(5)11-9-14;/h8-11H,6-7H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
FEWMJQGTQRDMBY-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CC=[N+](C=C2)C)C(=O)OCC)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B13774955.png)
